alpha-Linolenic Acid-d14
Overview
Description
Synthesis Analysis
Alpha-Linolenic Acid-d14 can be synthesized through several methods, including catalytic hydrogenation of precursor molecules or direct isotopic exchange. One of the most commonly used methods for synthesizing Alpha-Linolenic Acid-d14 involves the hydrogenation of linolenic acid-d5.Molecular Structure Analysis
Alpha-Linolenic Acid-d14 has the same physical and chemical properties as regular ALA, with the exception of the presence of deuterium. Its molecular formula is C18H30O2, and it has a molecular weight of 282.44 g/mol. It contains fourteen deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, 6’, 7, 7’, 8, and 8’ positions .Chemical Reactions Analysis
Alpha-Linolenic Acid-d14 is the deuterium labeled alpha-Linolenic acid. Alpha-Linolenic acid, isolated from seed oils, is an essential fatty acid that cannot be synthesized by humans . Alpha-Linolenic acid can affect the process of thrombotic through the modulation of PI3K/Akt signaling .Physical And Chemical Properties Analysis
Alpha-Linolenic Acid-d14 has the same physical and chemical properties as regular ALA, with the exception of the presence of deuterium. Its molecular formula is C18H30O2, and it has a molecular weight of 282.44 g/mol. It is a viscous, oily liquid at room temperature and has a melting point of -11°C.Scientific Research Applications
Biohydrogenation in Ruminants : Alpha-linolenic acid is metabolized by rumen microorganisms in sheep, involving a complex pathway that includes various intermediates and ends in the production of stearic acid. This process is influenced by the microorganisms present in the rumen and is part of the fatty acid transformation in ruminants (Wilde & Dawson, 1966).
Effect on Human Immune Function : Dietary alpha-linolenic acid (ALA) affects human immune function. A study found that feeding ALA suppressed the proliferation of peripheral blood mononuclear cells and the delayed hypersensitivity response to antigens, indicating its influence on the human immune system (Kelley et al., 1991).
Industrial Production : Alpha-linolenic acid is also of interest in industrial applications, such as its production by the fungus Mortierella alpina. This process can yield significant amounts of the fatty acid for various uses (Kawashima et al., 2000).
Physiological Compartmental Analysis : In adult humans, alpha-linolenic acid metabolism involves several fatty acids, with a model derived from plasma concentration-time curves showing the kinetics of this process. This provides insights into how ALA is utilized in the human body (Pawlosky et al., 2001).
Neurotransmission in Rats : Chronic dietary deficiency of alpha-linolenic acid in rats led to changes in dopaminergic and serotoninergic neurotransmission, suggesting that ALA plays a role in brain function and behavior (Delion et al., 1994).
Effect on Linoleic and Gamma-Linolenic Acids : In rats, dietary alpha-linolenic acid influenced the conversion of linoleic and gamma-linolenic acids into arachidonates, showcasing its role in the metabolism of other fatty acids (Blond et al., 1978).
Safety And Hazards
Future Directions
While there is a large body of scientific evidence indicating a cardioprotective effect for omega-3 fatty acids from fish, the relation to cardiovascular health for alpha-linolenic acid (ALA), which is the omega-3 fatty acid from plants, is less clear . Further high-quality studies are needed to firmly establish the clinical efficacy of ALA .
properties
IUPAC Name |
(9Z,12Z,15Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriooctadeca-9,12,15-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-VZRNVSMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Linolenic Acid-d14 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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